molecular formula C15H22N4O3 B5291546 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid

Cat. No. B5291546
M. Wt: 306.36 g/mol
InChI Key: XYYVWUWDACMHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, commonly known as CPIP, is a small molecule that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. CPIP is a derivative of piperidine and imidazole, which are two important classes of organic compounds. CPIP is a potent and selective inhibitor of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels.

Mechanism of Action

CPIP acts as a competitive antagonist of the 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor, binding to the same site as capsaicin, which is a natural ligand of this receptor. By inhibiting the 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor, CPIP can block the transmission of pain and inflammation signals in the nervous system. CPIP has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.
Biochemical and Physiological Effects:
CPIP has been shown to have a number of biochemical and physiological effects, including the inhibition of pain and inflammation, the modulation of body temperature, and the regulation of blood pressure. CPIP has been shown to be effective in animal models of pain and inflammation, and has been proposed as a potential therapeutic agent for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPIP in lab experiments is its potency and selectivity as a 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor antagonist. CPIP has been shown to be more potent and selective than other 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 antagonists, such as capsazepine and SB-366791. However, one of the limitations of using CPIP is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental protocols.

Future Directions

There are a number of future directions for the study of CPIP, including the development of more potent and selective 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 antagonists, the investigation of the role of 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 in other physiological processes, and the exploration of the therapeutic potential of 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 antagonists in the treatment of pain and inflammatory diseases. Additionally, the use of CPIP in combination with other drugs or therapies may provide new avenues for the treatment of these conditions.

Synthesis Methods

CPIP can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods for synthesizing CPIP is solid-phase synthesis, which involves the use of a resin-bound piperidine derivative and an imidazole derivative. The two derivatives are coupled together using standard peptide coupling reagents, such as HBTU or DIC, to form the CPIP molecule.

Scientific Research Applications

CPIP has been used in a wide range of scientific research applications, including the study of pain, inflammation, and nociception. The 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidV1 receptor is known to play a key role in these processes, and CPIP has been shown to be a potent and selective inhibitor of this receptor. CPIP has also been used in the study of other 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid channels, such as 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidA1 and 1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acidM8, which are involved in the perception of cold and irritants.

properties

IUPAC Name

1-(cyclopentylcarbamoyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c20-13(21)15(19-10-7-16-11-19)5-8-18(9-6-15)14(22)17-12-3-1-2-4-12/h7,10-12H,1-6,8-9H2,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVWUWDACMHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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